7-Methyl-3-propylquinolin-2-amine
Description
7-Methyl-3-propylquinolin-2-amine is a quinoline derivative characterized by a methyl group at position 7 and a propyl chain at position 3 of the quinoline core. The amino group at position 2 distinguishes it from other quinoline-based compounds.
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
7-methyl-3-propylquinolin-2-amine |
InChI |
InChI=1S/C13H16N2/c1-3-4-11-8-10-6-5-9(2)7-12(10)15-13(11)14/h5-8H,3-4H2,1-2H3,(H2,14,15) |
InChI Key |
LFGXHRKZUDKIPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C=C(C=CC2=C1)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 7-Methyl-3-propylquinolin-2-amine, can be achieved through various classical methods such as the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, and Doebner-von Miller reactions . These methods often involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green chemistry protocols are also explored for the synthesis of quinoline derivatives .
Industrial Production Methods
Industrial production of quinoline derivatives typically involves large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are increasingly adopted to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-propylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce aminoquinolines .
Scientific Research Applications
7-Methyl-3-propylquinolin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Industry: It is used in the development of dyes, agrochemicals, and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 7-Methyl-3-propylquinolin-2-amine involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . Additionally, they can modulate signaling pathways involved in inflammation and apoptosis .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Molecular Properties
The table below compares 7-Methyl-3-propylquinolin-2-amine with structurally related quinoline derivatives:
*Calculated based on molecular formula.
Key Observations:
- The propyl chain at position 3 introduces greater steric bulk and lipophilicity compared to methyl groups (e.g., 7-Chloro-2-methylquinolin-3-amine ), which may enhance membrane permeability but reduce metabolic stability. Fluorophenyl substitution in M46 adds aromaticity and electronic effects, likely improving receptor binding affinity in biological systems.
Physicochemical and Functional Comparisons
A. Lipophilicity and Solubility :
- This compound: Predicted to have moderate water solubility due to the balance between the hydrophobic propyl chain and the polar amine group.
- 7-Chloro-3-propylquinolin-2-amine: Chlorine’s electronegativity increases polarity, but the propyl chain may offset this, resulting in comparable solubility to the methyl analog .
- M46 : The fluorophenyl group and extended alkyl chain significantly increase lipophilicity, likely reducing aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
